(S)-1-[3-(trifluoromethyl)phenyl]ethylamine properties
(S)-1-[3-(trifluoromethyl)phenyl]ethylamine properties
An In-Depth Technical Guide to (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine: Properties, Synthesis, and Applications
Introduction
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its structure incorporates three key features: a chiral ethylamine backbone, a phenyl ring, and a trifluoromethyl (CF₃) group. This unique combination makes it a valuable chiral building block and resolving agent. The trifluoromethyl group, in particular, imparts desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets, making it a privileged motif in modern drug design.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthetic methodologies, and critical applications.
Part 1: Core Properties and Characterization
A thorough understanding of the fundamental physicochemical and spectroscopic properties of (S)-1-[3-(trifluoromethyl)phenyl]ethylamine is essential for its effective use in a research and development setting.
Chemical Identity
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IUPAC Name : (1S)-1-[3-(trifluoromethyl)phenyl]ethanamine[3]
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CAS Number : 127852-21-5[3]
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Molecular Formula : C₉H₁₀F₃N[3]
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Molecular Weight : 189.18 g/mol [3]
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Common Synonyms : (S)-1-(3-(Trifluoromethyl)Phenyl)Ethanamine, S-MTF-PEM[1]
Caption: Chemical structure of (S)-1-[3-(trifluoromethyl)phenyl]ethylamine.
Physicochemical Data
The physical properties of this compound are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation studies.
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [4][5] |
| Boiling Point | 184.1 °C (predicted) | [][7] |
| Density | 1.180 g/cm³ (predicted) | [7] |
| pKa | 8.72 ± 0.10 (predicted) | [7] |
| Solubility | Soluble in organic solvents; sparingly in water | [8] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.
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¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (multiplets in the ~7.4-7.6 ppm range), a quartet for the alpha-proton (CH) due to coupling with the methyl protons, a doublet for the methyl group (CH₃), and a broad singlet for the amine protons (NH₂), which may be exchangeable with D₂O.
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¹³C NMR : The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling. Signals for the alpha-carbon and the methyl carbon will be present in the aliphatic region.
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¹⁹F NMR : The fluorine NMR spectrum is expected to show a strong singlet, characteristic of the CF₃ group, providing a clear and sensitive handle for identifying the molecule.[9]
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Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for both aromatic and aliphatic groups, C=C stretching for the aromatic ring, and very strong, characteristic C-F stretching bands.[5]
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Mass Spectrometry (MS) : The molecular ion peak (M+) would be observed at m/z 189.18. Fragmentation patterns would likely involve the loss of the methyl group or cleavage at the benzylic position.
Part 2: Synthesis and Chiral Purity
The synthesis of enantiomerically pure (S)-1-[3-(trifluoromethyl)phenyl]ethylamine typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine
The most common laboratory and industrial approach is the reductive amination of the corresponding ketone, 3'-(trifluoromethyl)acetophenone. The ketone itself can be synthesized from precursors like 3-bromobenzotrifluoride.[10]
Caption: General workflow for the synthesis of the racemic amine.
Causality Behind Experimental Choices: Reductive amination is a robust and high-yielding method for converting ketones to amines. The choice of reducing agent (e.g., catalytic hydrogenation vs. hydride reagents like sodium cyanoborohydride) depends on factors such as scale, functional group tolerance, and available equipment. Catalytic hydrogenation is often preferred for larger scales due to cost and atom economy, while hydride reagents offer milder conditions suitable for laboratory-scale synthesis.
Chiral Resolution
Achieving high enantiomeric purity is paramount for applications in pharmaceuticals and asymmetric synthesis. The classical method of diastereomeric salt crystallization remains a widely used and effective technique.[11][12]
Principle: The racemic amine (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral acid (e.g., (R)-(-)-Mandelic acid or L-(+)-Tartaric acid). This reaction forms a mixture of two diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid]. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.[13]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Alternative Methods: Modern approaches, such as enzymatic kinetic resolution, offer high selectivity under mild conditions and are increasingly employed, particularly in green chemistry contexts.[14]
Part 3: Key Applications in Research & Drug Development
The unique structural features of (S)-1-[3-(trifluoromethyl)phenyl]ethylamine make it a versatile tool in several scientific domains.
Chiral Building Block in Asymmetric Synthesis
The primary application of this compound is as a chiral synthon. It serves as a starting material for the construction of more complex, enantiomerically pure molecules. The amine group provides a reactive handle for a wide range of chemical transformations (e.g., amide bond formation, N-alkylation, reductive amination), while the chiral center directs the stereochemistry of subsequent reactions. The trifluoromethyl-substituted phenyl ring is often incorporated directly into the final target molecule to enhance its pharmacological profile.[15] The CF₃ group is a bioisostere for other groups and is known to block metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[2]
Chiral Resolving Agent
Just as chiral acids are used to resolve racemic amines, (S)-1-[3-(trifluoromethyl)phenyl]ethylamine can be used as a chiral base to resolve racemic acidic compounds.[12] It reacts with a racemic acid to form diastereomeric salts, which can then be separated by crystallization. Its efficacy as a resolving agent stems from its ability to form stable, crystalline salts.
Pharmacological Significance
The phenethylamine scaffold is a well-known pharmacophore that interacts with various targets in the central nervous system (CNS).[16][17] Many CNS-active drugs are substituted phenethylamines. The trifluoromethyl group often enhances CNS penetration and receptor binding affinity. Consequently, (S)-1-[3-(trifluoromethyl)phenyl]ethylamine and its derivatives are frequently investigated in the development of new therapeutic agents.[1] For instance, the related alcohol, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, is a key building block for neuroprotective compounds.[18]
Part 4: Safety, Handling, and Storage
Proper handling and storage are crucial due to the compound's potential hazards.
Hazard Identification
Based on data for structurally similar compounds, (S)-1-[3-(trifluoromethyl)phenyl]ethylamine should be handled as a hazardous substance.
-
Classification : Likely classified as corrosive, causing severe skin burns and eye damage. It may also be harmful or toxic if swallowed or in contact with skin.[19][20][21]
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Precautionary Statements : Avoid breathing vapors, wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area.[21][22]
Recommended Handling Protocol
-
Engineering Controls : All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Lab Coat : A standard lab coat is required.
-
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[22]
Storage and Stability
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities : Keep away from strong oxidizing agents and acids.
-
Atmosphere : For long-term storage and to prevent degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[20]
Part 5: Experimental Methodologies
The following protocols are representative examples for the resolution and analysis of this chiral amine.
Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes a general procedure for separating the (S)-enantiomer from a racemic mixture using L-(+)-Tartaric acid.
-
Dissolution : Dissolve racemic 1-[3-(trifluoromethyl)phenyl]ethylamine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) with gentle warming.
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Addition of Resolving Agent : In a separate flask, dissolve L-(+)-Tartaric acid (0.5 eq.) in the same solvent. Add this solution dropwise to the amine solution with stirring. The use of 0.5 equivalents of the diacid is stoichiometric for resolving one enantiomer.
-
Crystallization : Allow the resulting solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The collected solid is the diastereomeric salt (e.g., (S)-amine-L-tartrate).
-
Liberation of Free Amine : Suspend the isolated salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is >12 to deprotonate the amine.
-
Extraction : Extract the free (S)-amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (S)-enantiomer.
Protocol: Quality Control by Chiral High-Performance Liquid Chromatography (HPLC)
This method is essential for determining the enantiomeric excess (e.e.) of the resolved amine.
-
Column Selection : Utilize a chiral stationary phase (CSP) column designed for separating amines, such as a Daicel Chiralcel® OD-H or Chiralpak® AD-H column.
-
Mobile Phase : A typical mobile phase consists of a mixture of hexane and isopropanol, often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape and resolution. A common starting condition is 95:5 Hexane:Isopropanol + 0.1% DEA.
-
Sample Preparation : Prepare a dilute solution of the amine sample (~1 mg/mL) in the mobile phase.
-
Analysis : Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times (t_R).
-
Calculation of Enantiomeric Excess (e.e.) :
-
Integrate the peak areas for the (S)-enantiomer (Area_S) and the (R)-enantiomer (Area_R).
-
Calculate the e.e. using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
References
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Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. Available at: [Link]
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ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved January 5, 2026, from [Link]
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Nanjing Finechem Holding Co.,Limited. (n.d.). (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine. Retrieved January 5, 2026, from [Link]
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Mehta, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. Retrieved January 5, 2026, from [Link]
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Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). Phenethylamine, m-trifluoromethyl-. Retrieved January 5, 2026, from [Link]
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D'Oria, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]
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Wikipedia. (n.d.). Phenethylamine. Retrieved January 5, 2026, from [Link]
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Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?. Retrieved January 5, 2026, from [Link]
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Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved January 5, 2026, from [Link]
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Walczak, M. A., & Wzorek, Z. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]
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Supporting Information. (n.d.). Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. Retrieved January 5, 2026, from [Link]
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